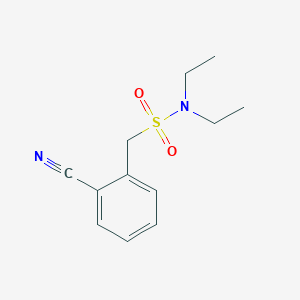
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide is structurally similar to Perampanel , a non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system .
Mode of Action
As a potential AMPA receptor antagonist, this compound could inhibit the action of the AMPA receptors .
Biochemical Pathways
The inhibition of AMPA receptors can affect various biochemical pathways. For instance, it can lead to a decrease in neuronal excitation in the central nervous system . This can have downstream effects on various neurological processes, potentially reducing the occurrence of seizures in epileptic patients .
Pharmacokinetics
Perampanel is mostly metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes, and it has a long elimination half-life . These properties could impact the bioavailability and duration of action of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be a reduction in neuronal excitation, given its potential role as an AMPA receptor antagonist . This could result in decreased seizure activity in the case of neurological disorders like epilepsy .
Properties
IUPAC Name |
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLXDZARJRVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B2864082.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)
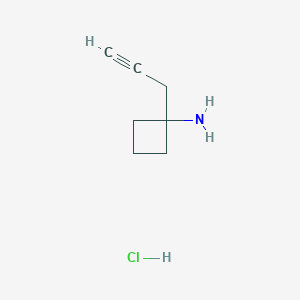
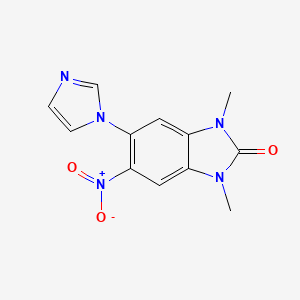
![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2864091.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2864092.png)
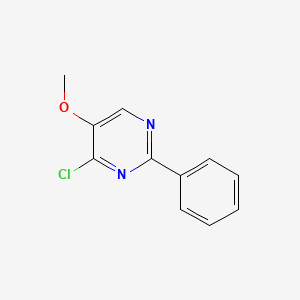
![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)
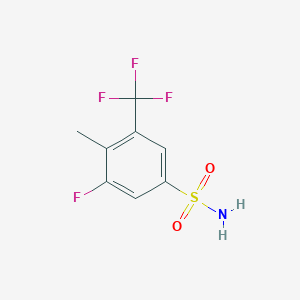
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2864097.png)
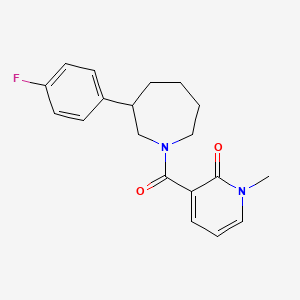
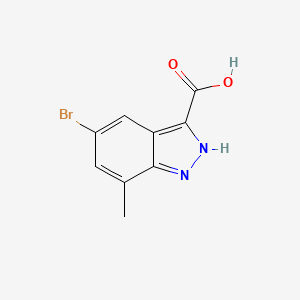
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)
